molecular formula C10H14N2O2 B15058017 6-(Isopropylamino)-2-methylnicotinicacid

6-(Isopropylamino)-2-methylnicotinicacid

Katalognummer: B15058017
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: FCEYODOGBGLPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Isopropylamino)-2-methylnicotinicacid is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an isopropylamino group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position. Nicotinic acid derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylamino)-2-methylnicotinicacid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Nitration: The nicotinic acid undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with isopropyl halide to introduce the isopropylamino group.

    Methylation: Finally, the compound is methylated at the second position using a methylating agent like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the reduction step.

    Automated Reactors: Employing automated reactors to control reaction parameters like temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Isopropylamino)-2-methylnicotinicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The isopropylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amino derivatives and dealkylated compounds.

    Substitution Products: Various substituted nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Isopropylamino)-2-methylnicotinicacid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Isopropylamino)-2-methylnicotinicacid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with nicotinic acid receptors and enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinic Acid: The parent compound with similar structural features.

    6-Aminonicotinic Acid: A derivative with an amino group at the sixth position.

    2-Methylnicotinic Acid: A derivative with a methyl group at the second position.

Uniqueness

6-(Isopropylamino)-2-methylnicotinicacid is unique due to the presence of both isopropylamino and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-methyl-6-(propan-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6(2)11-9-5-4-8(10(13)14)7(3)12-9/h4-6H,1-3H3,(H,11,12)(H,13,14)

InChI-Schlüssel

FCEYODOGBGLPNV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)NC(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.